N-(4-chlorophenyl)-2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(4-chlorophenyl)-2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common method involves the reaction of 4-chloroaniline with 2-bromoacetyl chloride to form an intermediate, which is then reacted with 3-cyano-6-(4-methylphenyl)pyridine-2-thiol under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetamide vs. N-(4-bromophenyl)-2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetamide: The substitution of chlorine with bromine can affect the compound’s reactivity and biological activity.
This compound vs. N-(4-chlorophenyl)-2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}propionamide: The change in the acetamide group to a propionamide group can influence the compound’s solubility and pharmacokinetic properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific and industrial fields.
Properties
Molecular Formula |
C21H16ClN3OS |
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Molecular Weight |
393.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H16ClN3OS/c1-14-2-4-15(5-3-14)19-11-6-16(12-23)21(25-19)27-13-20(26)24-18-9-7-17(22)8-10-18/h2-11H,13H2,1H3,(H,24,26) |
InChI Key |
YOHBJENCTIWSFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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